molecular formula C20H19N5O3S B11179979 2-(benzylsulfanyl)-N-(2-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

2-(benzylsulfanyl)-N-(2-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11179979
M. Wt: 409.5 g/mol
InChI Key: VGVPQOGCSGRSOI-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-(2-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a benzylsulfanyl group and a methoxyphenyl group, contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-(2-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves multiple steps. One common method starts with the preparation of the triazolopyrimidine core, followed by the introduction of the benzylsulfanyl and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods help in optimizing the reaction conditions, reducing production costs, and ensuring consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-(2-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the triazolopyrimidine core can be reduced to form alcohols.

    Substitution: The methoxyphenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-(benzylsulfanyl)-N-(2-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, the compound can interfere with signaling pathways, such as the ERK signaling pathway, leading to the suppression of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the benzylsulfanyl and methoxyphenyl groups in 2-(benzylsulfanyl)-N-(2-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide contributes to its unique chemical properties and biological activities. These functional groups enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H19N5O3S

Molecular Weight

409.5 g/mol

IUPAC Name

2-benzylsulfanyl-N-(2-methoxyphenyl)-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C20H19N5O3S/c1-28-16-10-6-5-9-14(16)21-18(27)15-11-17(26)22-19-23-20(24-25(15)19)29-12-13-7-3-2-4-8-13/h2-10,15H,11-12H2,1H3,(H,21,27)(H,22,23,24,26)

InChI Key

VGVPQOGCSGRSOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2CC(=O)NC3=NC(=NN23)SCC4=CC=CC=C4

Origin of Product

United States

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